molecular formula C15H15ClN6O B2889990 N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine CAS No. 946296-78-2

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine

Cat. No.: B2889990
CAS No.: 946296-78-2
M. Wt: 330.78
InChI Key: YVAPFMFGLOLWBX-UHFFFAOYSA-N
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Description

N4-(4-Chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is a pteridine derivative characterized by a 4-chlorophenyl group at the N4 position and a 2-methoxyethyl substituent at the N2 position. Its molecular formula is C₁₉H₁₈ClN₅O, with an average mass of 367.84 g/mol.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(2-methoxyethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c1-23-9-8-19-15-21-13-12(17-6-7-18-13)14(22-15)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAPFMFGLOLWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine involves several synthetic routes and reaction conditionsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions

Scientific Research Applications

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is widely used in scientific research, particularly in:

    Medicinal Chemistry: It is used to develop new therapeutic agents and study their pharmacological properties.

    Pharmacology: The compound is utilized to investigate drug interactions and mechanisms of action.

    Cancer Studies: Researchers use this compound to explore its potential as an anti-cancer agent.

    Industrial Applications: It is employed in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The compound belongs to the 2,4-diaminopteridine family, differing from pyrimidine-based analogs (e.g., pyrimidine-2,4-diamines) in its bicyclic pteridine core. Key comparisons include:

Compound Name Core Structure N4 Substituent N2 Substituent Key Applications
Target Compound Pteridine 4-Chlorophenyl 2-Methoxyethyl Not explicitly stated
SP-2 (Pyrimidine-2,4-diamine derivative) Pyrimidine 4-Chlorophenyl 2-(Piperidin-1-yl)ethyl Anti-Alzheimer’s (AChE inhibition)
Ba3 (Pyrimidine-2,4-diamine derivative) Pyrimidine 4-(Phenylamino)phenyl 2-Methoxyethyl Anticancer (ANO1 blockade)
CM1005235 (Pteridine derivative) Pteridine 4-Chlorophenyl 2-Phenylethyl Undisclosed

Key Insight :

  • The 2-methoxyethyl group in the target compound likely improves water solubility relative to bulkier substituents like phenylethyl or piperidinylethyl groups .
Anti-Alzheimer’s Activity
  • SP-2 (N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine):
    • Demonstrated excellent anti-Alzheimer’s activity in vivo, comparable to donepezil (a clinical acetylcholinesterase inhibitor).
    • Molecular docking confirmed interactions with AChE’s catalytic site, mimicking donepezil’s binding mode .
Anticancer Activity
  • Ba Series (Ba3–Ba6): Pyrimidine-2,4-diamines with 2-methoxyethyl and aryl substituents showed potent ANO1 ion channel blockade, a target in cancer cell proliferation. Ba5 (N4-(4-(4-chlorophenoxy)phenyl)-N2-(2-methoxyethyl)-6-methylpyrimidine-2,4-diamine) achieved a 74% synthesis yield, highlighting efficient synthetic routes for methoxyethyl-containing analogs .
Unspecified Activity in Pteridine Analogs
  • The target compound’s structural relative, CM1005235 (N4-(4-chlorophenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine), shares the 4-chlorophenyl group but substitutes N2 with a lipophilic phenylethyl chain, which may alter blood-brain barrier permeability .

Biological Activity

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core with two substituents: a 4-chlorophenyl group and a 2-methoxyethyl group. The structural formula can be represented as follows:

C15H17ClN4O\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_4\text{O}

This configuration influences its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes:

  • Dihydrofolate Reductase Inhibition : Similar compounds in the pteridine class have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to decreased proliferation of cancer cells.
  • Kinase Inhibition : Preliminary studies suggest that derivatives of chlorophenyl pteridines exhibit kinase inhibitory activity, particularly against AKT pathways, which are often dysregulated in various cancers.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. A study evaluating similar compounds demonstrated that:

  • Inhibition of Glioma Cells : Compounds with similar structures showed potent inhibitory effects against glioblastoma cell lines, exhibiting low micromolar activity against AKT2/PKBβ kinases, which are crucial for glioma malignancy .
  • Selectivity Towards Cancer Cells : These compounds were found to be significantly less toxic to non-cancerous cells at comparable concentrations, indicating a favorable therapeutic index.
CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Compound 4j (related structure)12>100

Other Biological Activities

Additionally, there is evidence suggesting that this compound may possess antimicrobial properties. Pteridine derivatives have been explored for their potential in treating infections due to their ability to disrupt folate metabolism in pathogens.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various pteridine derivatives demonstrated their effectiveness in inhibiting the growth of glioblastoma cells. The mechanism was linked to the inhibition of AKT signaling pathways .
  • Comparative Analysis : Research comparing different halogenated pteridines indicated that the presence of chlorine enhances binding affinity to enzymatic targets compared to other substituents like bromine or methyl groups .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity for biological testing .

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